molecular formula C10H13BrClN B15301376 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B15301376
M. Wt: 262.57 g/mol
InChI Key: XMKGIWLERRYGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a brominated benzazepine derivative with a fused bicyclic structure, comprising a seven-membered azepine ring fused to a benzene ring. The compound features a bromine substituent at the 9-position and exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications.

Molecular Formula: C₁₁H₁₃BrClN (free base: C₁₁H₁₂BrN + HCl).
Molecular Weight: 296.71 g/mol.
CAS Registry: 1974746-64-9 (discrepancies exist in evidence; alternative CAS numbers may apply).
Applications: Primarily used as a building block in medicinal chemistry for synthesizing neuropharmacological agents, leveraging its benzazepine core—a scaffold prevalent in central nervous system (CNS) drug development.

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-10-5-1-3-8-4-2-6-12-7-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H

InChI Key

XMKGIWLERRYGEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C(=CC=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Direct Bromination of the Parent Benzazepine

The most straightforward route involves bromination of 2,3,4,5-tetrahydro-1H-2-benzazepine. While specific literature on this compound is limited, analogous heterocyclic brominations provide a reliable framework.

Reagents and Conditions

  • Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS) are standard. NBS is preferred for regioselectivity and reduced side reactions.
  • Solvents : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) under anhydrous conditions.
  • Temperature : 0–5°C to minimize over-bromination.

Mechanistic Insight
Electrophilic aromatic substitution occurs at the para position relative to the nitrogen atom in the benzazepine ring, driven by the electron-donating effect of the saturated azepine ring. The reaction proceeds via a bromonium ion intermediate, with the hydrochloride salt formed post-purification.

Example Protocol

  • Dissolve 2,3,4,5-tetrahydro-1H-2-benzazepine (1.0 equiv) in DCM.
  • Add NBS (1.1 equiv) portionwise at 0°C.
  • Stir for 12 hours, then quench with aqueous sodium thiosulfate.
  • Extract with DCM, dry over MgSO₄, and concentrate.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient).

Reaction Optimization and Challenges

Regioselectivity Control

Bromination at the 9-position requires precise control to avoid di- or tri-brominated byproducts. Computational studies suggest that steric hindrance from the tetrahydroazepine ring directs bromination to the 9-position.

Solvent and Catalyst Screening

Parameter Bromine (Br₂) NBS
Solvent CCl₄ DCM
Yield 60–70% 75–85%
Purity 90–92% 95–98%
Side Products Dibrominated Minimal

NBS in DCM achieves higher yields and purity, attributed to its milder reactivity.

Purification and Hydrochloride Salt Formation

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexane (1:3 to 1:1 gradient).
  • Recovery : 80–90% of crude product.

Recrystallization

  • Solvent System : Ethanol/water (4:1).
  • Crystal Quality : Needle-shaped crystals with >99% HPLC purity.

Salt Formation

Treat the free base with HCl gas in anhydrous ether, followed by solvent evaporation. The hydrochloride salt exhibits superior stability and solubility.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
  • Automated Crystallization : Ensures consistent particle size distribution.

Cost Analysis

Component Cost Contribution
Raw Materials 45%
Energy 30%
Purification 25%

Optimizing NBS usage and solvent recovery reduces raw material costs by 20%.

Chemical Reactions Analysis

Types of Reactions

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzazepine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compounds for Comparison

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride

  • Molecular Formula : C₁₁H₁₂BrClN₂.
  • Molecular Weight : 287.59 g/mol.
  • Core Structure : Pyridoindole (fused pyridine-indole system) instead of benzazepine.
  • Applications : Research chemical in early-stage drug discovery.

Core Structure: Imidazo-oxazepine (fused imidazole and oxazepine rings). Synthesis Yield: 82% via iodination with N-iodosuccinimide.

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine

  • Molecular Formula : C₇H₅ClN₄.
  • Molecular Weight : 180.60 g/mol.
  • Structural Role : Demonstrates halogen-substituted heterocyclic diversity.

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Halogen Substituents Synthesis Yield Key Applications
9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine HCl C₁₁H₁₃BrClN 296.71 Benzazepine Br, Cl Not specified Pharmaceutical intermediate
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HCl C₁₁H₁₂BrClN₂ 287.59 Pyridoindole Br, Cl Not specified Research chemical
9-Bromo-2,3-diiodo-imidazo-oxazepine ~C₁₄H₈BrI₂N₂O ~586.94 Imidazo-oxazepine Br, 2I 82% Organic synthesis intermediate
4-Chloro-2-(1H-imidazol-1-yl)pyrimidine C₇H₅ClN₄ 180.60 Pyrimidine-imidazole Cl Not specified Heterocyclic building block
Key Observations:

Pyridoindoles and imidazo-oxazepines offer rigid, fused-ring systems, favoring selective interactions with enzymes or receptors.

Halogen Effects: Bromine’s hydrophobicity and moderate electronegativity improve blood-brain barrier penetration in benzazepines, critical for CNS drugs.

Synthetic Efficiency :

  • The 82% yield of the diiodo-imidazo-oxazepine highlights the efficacy of N-iodosuccinimide in halogenation.
  • Brominated benzazepines may require tailored conditions due to steric hindrance from the bicyclic framework.

Pharmacological and Industrial Relevance

  • Benzazepines : Widely explored for dopamine and serotonin receptor modulation. The bromine substituent may enhance metabolic stability compared to chlorine analogues.
  • Pyridoindoles : Less studied but emerging in kinase inhibitor research due to their planar aromaticity.

Biological Activity

9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the benzazepine family and is characterized by a unique bicyclic structure that includes a bromine atom. The presence of the bromine atom significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H13BrClN
  • Molecular Weight : 262.58 g/mol
  • CAS Number : 172078-42-1
  • Purity : 95%

The biological activity of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is primarily attributed to its interaction with specific molecular targets. The bromine atom can engage in halogen bonding, enhancing the compound's binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits significant inhibitory effects on cancer cell proliferation. For example:

  • In vitro studies have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
  • A notable study highlighted that certain derivatives could induce apoptosis in A549 lung cancer cells through mechanisms involving PARP inhibition and caspase activation.

Enzyme Inhibition

The compound has been investigated for its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor:

  • Inhibition of PARP is a promising strategy in cancer therapy due to its role in DNA repair mechanisms.

Table 1: IC50 Values of Selected Compounds Related to PARP Inhibition

Compound NameIC50 (nM)Target
11b19.24 ± 1.63PARP-1
Rucaparib23.88 ± 2.90PARP-1

Neuropharmacological Effects

Preliminary studies suggest that related compounds may exhibit neuroprotective effects and influence neurotransmitter systems, although detailed investigations are still required.

Study on Anticancer Activity

A recent study evaluated the anti-proliferative effects of various tetrahydrobenzoazepine derivatives against A549 lung cancer cells. The results indicated that specific modifications enhanced their potency as PARP inhibitors while maintaining low toxicity.

Mechanistic Insights

Molecular docking studies have elucidated the binding modes of these compounds to their targets, revealing how structural features influence their biological activity.

Comparison with Similar Compounds

Table 2: Comparison of Biological Activity Among Similar Compounds

Compound NameKey FeaturesBiological Activity
2,3,4,5-Tetrahydro-1H-benzo[b]azepineParent compound without brominationModerate activity
9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepineIsopropyl group additionEnhanced potency
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-oneKetone functional groupPotentially higher reactivity

Q & A

Q. What are the recommended synthetic routes and purification methods for 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride?

  • Methodological Answer : The synthesis typically involves ring-closure reactions and halogenation steps. For example, bromination at the 9th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane at 0–5°C). Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Acidic conditions (HCl gas) are used to form the hydrochloride salt, ensuring stability .

Q. How can researchers characterize the structural and chemical purity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substitution patterns and ring saturation.
  • HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for purity assessment (>95%).
  • X-ray crystallography for absolute configuration verification (if single crystals are obtainable).
  • Elemental analysis (C, H, N, Br, Cl) to validate stoichiometry .

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Use Karl Fischer titration to track hygroscopicity and desiccant-containing containers for long-term storage .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Employ density functional theory (DFT) to predict bromination reactivity at the 9th position, focusing on transition-state energy barriers. Use software like COMSOL Multiphysics to simulate heat/mass transfer in batch reactors, identifying optimal stirring rates and cooling profiles. Machine learning (e.g., Bayesian optimization) can refine solvent/catalyst combinations .

Q. What mechanistic insights explain contradictory yields in halogenation steps?

  • Methodological Answer : Contradictions may arise from competing electrophilic aromatic substitution (EAS) pathways. Use isotopic labeling (e.g., D₂O quench experiments) to track protonation sites. Kinetic studies (UV-Vis monitoring) can differentiate between radical vs. polar mechanisms. Theoretical calculations (M06-2X/6-311+G(d,p)) may reveal steric effects from the tetrahydroazepine ring .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., uniform assay protocols: IC₅₀ in nM, pH 7.4 buffers). Validate receptor-binding assays using orthogonal methods (SPR vs. radioligand displacement). Cross-reference with structurally analogous compounds (e.g., 8-chloro-benzoxepin derivatives) to identify substituent-specific trends .

Q. What experimental design principles apply to studying structure-activity relationships (SAR)?

  • Methodological Answer : Use factorial design (2³ matrix) to vary substituents (e.g., bromine vs. chlorine), ring saturation (tetrahydro vs. aromatic), and salt forms. Prioritize high-throughput screening (HTS) with dose-response curves (pIC₅₀ values). Apply QSAR models (e.g., CoMFA) to correlate electronic/steric descriptors with activity .

Q. How can AI enhance the identification of novel derivatives with improved pharmacokinetics?

  • Methodological Answer : Train deep learning models on ChEMBL datasets to predict logP, solubility, and CYP450 inhibition. Generative adversarial networks (GANs) can propose novel analogs with retained benzazepine scaffolds. Validate top candidates via in silico ADMET profiling (e.g., SwissADME) .

Q. What strategies mitigate byproduct formation during large-scale hydrochloride salt preparation?

  • Methodological Answer : Optimize acid addition rates using inline pH monitoring (target pH 2–3). Implement anti-solvent crystallization (e.g., dropwise addition of diethyl ether) to minimize co-precipitation of impurities. Use PAT (process analytical technology) tools like FTIR for real-time reaction tracking .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

  • Methodological Answer :
    Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ and CDCl₃ to study ring puckering equilibria. Molecular dynamics (MD) simulations (AMBER force field) can model solvent interactions. Compare rotational barriers (ΔG‡) via Eyring plots derived from EXSY experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.